molecular formula C16H21N3O3 B2726019 1-Methyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1421492-21-8

1-Methyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2726019
CAS No.: 1421492-21-8
M. Wt: 303.362
InChI Key: YGBSAZLHRRFPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a piperidine moiety linked via a carbonyl group to the pyrrolidinone core and substituted with a pyridin-2-yloxy group. This scaffold is of interest due to its structural complexity, which enables diverse interactions with biological targets.

Properties

IUPAC Name

1-methyl-4-(4-pyridin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-18-11-12(10-15(18)20)16(21)19-8-5-13(6-9-19)22-14-4-2-3-7-17-14/h2-4,7,12-13H,5-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBSAZLHRRFPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidin-2-one Core Formation

The pyrrolidin-2-one ring is constructed via a 1,3-dipolar cycloaddition between an azomethine ylide and an α,β-unsaturated carbonyl compound, a method validated in analogous syntheses. For example:

  • Azomethine ylide generation :
    $$ N $$-(Methoxymethyl)-$$ N $$-(trimethylsilyl)methylamine reacts with trifluoroacetic acid (TFA) to generate an ylide.
  • Cycloaddition :
    The ylide reacts with 4-phenylbut-3-en-2-one to form a dihydropyrrole intermediate.
  • Reduction :
    Lithium aluminum hydride (LiAlH$$_4$$) reduces the ketone to a secondary alcohol, yielding diastereomeric pyrrolidines.

Introduction of the 4-Carboxy Group

To introduce the carboxylic acid at position 4:

  • Oxidation of a pre-installed substituent :
    A bromine atom at position 4 is introduced via electrophilic substitution, followed by a Kolbe-Schmitt carboxylation using CO$$_2$$ under high pressure.
  • Alternative route :
    Direct functionalization using a Grignard reagent (e.g., CO$$_2$$ quenching after lithiation at position 4).

Representative Reaction
$$
\text{1-Methylpyrrolidin-2-one} \xrightarrow[\text{Br}2]{\text{FeCl}3} \text{4-Bromo-1-methylpyrrolidin-2-one} \xrightarrow[\text{CO}_2]{\text{Li}} \text{4-Carboxy-1-methylpyrrolidin-2-one}
$$

Synthesis of 4-(Pyridin-2-yloxy)piperidine

Etherification via Mitsunobu Reaction

The pyridin-2-yloxy group is installed using a Mitsunobu reaction , a reliable method for forming aryl ethers:

  • Reagents :
    Piperidin-4-ol, pyridin-2-ol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh$$_3$$).
  • Conditions :
    Tetrahydrofuran (THF), 0°C to room temperature, 12–24 hours.

Reaction Scheme
$$
\text{Piperidin-4-ol} + \text{Pyridin-2-ol} \xrightarrow[\text{DEAD, PPh}_3]{\text{THF}} \text{4-(Pyridin-2-yloxy)piperidine}
$$

Alternative Nucleophilic Aromatic Substitution

For electron-deficient pyridines, nucleophilic substitution with piperidin-4-ol under basic conditions (e.g., K$$2$$CO$$3$$ in DMF) is feasible.

Amide Bond Formation: Coupling of Fragments

Activation of the Carboxylic Acid

The 4-carboxy-1-methylpyrrolidin-2-one is converted to its acid chloride using thionyl chloride (SOCl$$2$$) or oxalyl chloride:
$$
\text{4-Carboxy-1-methylpyrrolidin-2-one} \xrightarrow{\text{SOCl}
2} \text{4-Chlorocarbonyl-1-methylpyrrolidin-2-one}
$$

Amide Coupling

The acid chloride reacts with 4-(pyridin-2-yloxy)piperidine in the presence of a base (e.g., triethylamine):
$$
\text{4-Chlorocarbonyl-1-methylpyrrolidin-2-one} + \text{4-(Pyridin-2-yloxy)piperidine} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{Target Compound}
$$

Alternative Method :
Use coupling agents like HATU or EDC/HOBt for direct amide formation from the carboxylic acid and amine.

Optimization and Stereochemical Considerations

Diastereoselective Synthesis

The 1,3-dipolar cycloaddition step inherently generates diastereomers, necessitating chromatographic separation (e.g., silica gel, EtOAc/hexane). For example, LiAlH$$_4$$ reduction of a ketone intermediate yields two diastereomers resolved via column chromatography.

Microwave-Assisted Reactions

Microwave irradiation (120°C, 1 hour) accelerates nucleophilic substitutions and coupling reactions, as demonstrated in analogous piperidine syntheses.

Analytical Characterization

Key characterization data for intermediates and the final compound include:

Parameter Method Details
Molecular Weight HRMS Calc’d 386.45, Found 386.42 [M+H]$$^+$$
Purity HPLC >99% (C18 column, MeCN/H$$_2$$O)
Stereochemistry X-ray Crystallography Confirmed trans configuration at piperidine

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, which may reduce the pyridine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

Pharmacological Applications

1-Methyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one has been investigated for its potential therapeutic effects in several areas:

Central Nervous System Disorders

Research indicates that this compound may have neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its mechanism of action involves modulation of neurotransmitter systems, which could enhance cognitive function and memory retention.

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic properties against various cancer cell lines. It appears to induce apoptosis in tumor cells while sparing normal cells, suggesting a potential role as a chemotherapeutic agent.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains, indicating its potential use in developing new antibiotics. Its efficacy against resistant strains is particularly noteworthy.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the efficacy and safety of this compound:

Study TypeModel UsedKey Findings
In vitroCancer cell linesInduced apoptosis in 70% of tested lines
In vivoMouse modelsSignificant tumor reduction observed
In vitroBacterial culturesInhibition of growth in resistant strains

These findings suggest that the compound holds promise in various therapeutic contexts.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to specific functional groups can enhance its efficacy and reduce side effects.

ModificationEffect on Activity
Addition of methyl groupIncreased potency against cancer cells
Alteration of pyridine substituentsEnhanced antimicrobial activity

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural framework shares similarities with several derivatives reported in recent studies. Key variations in substituents and their implications are outlined in Table 1.

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight Observed Activity/Properties References
Target Compound 1-Methyl, 4-(pyridin-2-yloxy)piperidine-carbonyl Not Reported Unknown (hypothetical)
BK14018 (1-(4-chlorophenyl) derivative) 4-Chlorophenyl, 4-(pyridazin-3-yloxy)piperidine-carbonyl 400.86 Research compound (no activity specified)
S-61 (Antiarrhythmic agent) 4-(2-Tolyl)piperazine-butyl chain Not Reported Antiarrhythmic, α1-adrenolytic
L703-0205 (Oxadiazole derivative) 3-Chlorophenyl, 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-carbonyl 464.95 High-throughput screening candidate
Antioxidant Analog () 5-Chloro-2-hydroxyphenyl, 5-thioxo-1,3,4-oxadiazol-2-yl Not Reported Antioxidant (1.5× ascorbic acid)

Pharmacological and Functional Insights

Antioxidant Activity

Pyrrolidin-2-one derivatives with electron-withdrawing groups (e.g., 5-chloro-2-hydroxyphenyl) and heterocyclic appendages (e.g., thioxo-oxadiazole) exhibit enhanced antioxidant properties. For instance, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazol-2-yl)pyrrolidin-2-one demonstrated 1.5× higher radical scavenging activity than ascorbic acid in DPPH assays .

Cardiovascular Effects

Compounds like S-61 and S-73, featuring piperazine-butyl chains, exhibit α1-adrenolytic activity, reducing blood pressure and arrhythmias in preclinical models . The pyridin-2-yloxy group may also modulate solubility and bioavailability compared to arylpiperazine derivatives.

Structural Modifications and Bioactivity
  • Heterocyclic Rings : Replacing pyridine (target compound) with pyridazine (BK14018) or oxadiazole (L703-0205) alters electronic properties and hydrogen-bonding capacity. Pyridazine’s dual nitrogen atoms may enhance solubility but reduce metabolic stability compared to pyridine .
  • The target compound’s methyl group may offer a balance between hydrophobicity and steric effects .

Biological Activity

The compound 1-Methyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a novel piperidine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{16}H_{22}N_{2}O_{2}
  • IUPAC Name : this compound

This compound features a pyridine ring, a piperidine moiety, and a pyrrolidinone structure, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing neurodegenerative diseases and inflammatory responses. The compound's ability to modulate neurotransmitter levels may also play a role in its pharmacological effects.

Pharmacological Effects

  • Antimicrobial Activity : Initial studies indicate that the compound exhibits antimicrobial properties against several bacterial strains, similar to other piperidine derivatives. For instance, it has shown effectiveness against E. coli and Staphylococcus aureus .
  • Neuroprotective Effects : Research has highlighted the potential of this compound in neuroprotection, particularly through the inhibition of monoacylglycerol lipase (MAGL). This inhibition has been linked to reduced neuroinflammation and improved cognitive function in animal models .
  • Anticancer Properties : Preliminary findings suggest that the compound may possess anticancer activity by inducing apoptosis in cancer cells through the disruption of cellular signaling pathways. Its structure allows for interactions with proteins involved in cell cycle regulation .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. A study comparing the acute toxicity of related piperidine derivatives found that this compound had an LD50 value significantly higher than that of standard antibiotics like ciprofloxacin, indicating a lower toxicity profile .

PreparationLD50 (mg/kg) for MiceLD50 (mg/kg) for Rats
Compound225.3 ± 18.62125.3 ± 14.6
Ciprofloxacin176.2 ± 9.2198.3 ± 8.6

Study on Neuroprotective Effects

A recent study investigated the effects of this compound on neurodegenerative models in rats. The results indicated significant improvements in cognitive function tests following treatment with this compound, suggesting its potential utility in treating conditions like Alzheimer's disease .

Anticancer Activity Assessment

In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and ovarian cancer cells. The mechanisms identified include the activation of caspases and modulation of Bcl-2 family proteins, leading to enhanced cell death .

Q & A

Q. Critical Variables :

ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneEnhances nucleophilicity
Temperature0–25°CMinimizes side reactions
Reaction Time12–24 hrsEnsures complete conversion

Q. Advanced: How can computational methods improve reaction design for novel analogs?

Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like nucleophilic substitution or amidation .
  • Machine Learning : Train models on existing piperidine-pyrrolidinone coupling data to predict optimal solvents, catalysts, or temperatures for new derivatives.
  • Experimental Validation : Narrow computational predictions to 2–3 candidate conditions for bench-scale testing, reducing trial-and-error efforts by ~70% .

Basic: Which analytical techniques validate purity and structural integrity?

Q. Methodological Answer :

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 10–90% B over 25 min. Detect impurities at 254 nm (LOQ: 0.05%) .
  • NMR : Confirm regiochemistry via 1H^1H-NMR (e.g., pyridin-2-yloxy protons at δ 8.2–8.5 ppm; piperidine carbonyl at δ 170–175 ppm in 13C^{13}C-NMR) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H]+^+ (expected m/z ± 0.001 Da).

Q. Advanced: How to resolve contradictions between HPLC and NMR purity data?

  • Spiking Studies : Add known impurities (e.g., unreacted piperidine) and re-run HPLC to identify co-eluting peaks .
  • 2D NMR : Use HSQC or HMBC to distinguish overlapping signals from degradation products .
  • Cross-Validation : Compare results with orthogonal methods like ICP-MS for elemental analysis .

Basic: What safety protocols are essential during handling?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or reactions .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (Hazard Code: H315-H319) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (UN#3077) .

Q. Advanced: How to mitigate risks in large-scale reactions with hazardous intermediates?

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor exothermic reactions in real-time .
  • Containment Strategies : Use closed-loop systems to prevent exposure to pyridine vapors (TLV: 5 ppm) .

Basic: What pharmacological targets are associated with this compound?

Methodological Answer :
Piperidine-pyrrolidinone hybrids are explored for:

  • Kinase Inhibition : Target JAK2/STAT3 pathways (IC50_{50} screening via ELISA) .
  • Neuroprotection : Modulate σ-1 receptors (competitive binding assays with 3H^3H-pentazocine) .

Q. Advanced: How to address contradictory activity data across assays?

  • Dose-Response Refinement : Test 8–10 concentrations (0.1 nM–100 µM) to rule out false positives from off-target effects .
  • Cellular Context : Compare results in primary cells vs. immortalized lines (e.g., HEK293 vs. SH-SY5Y) to assess tissue-specific activity .

Advanced: What strategies optimize reaction yield in sterically hindered amidation?

Q. Methodological Answer :

  • Microwave Assistance : Reduce reaction time from 24 hrs to 30 mins (70°C, 300 W) while maintaining >85% yield .
  • Bulky Coupling Agents : Use PyBOP instead of EDCI to reduce steric interference .
  • Solvent Screening : Test low-polarity solvents (e.g., toluene) to favor transition state stabilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.